

Application Note: Measuring PTP1B Inhibition with Ptp1B-IN-18

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Compound of Interest

Compound Name: *Ptp1B-IN-18*

Cat. No.: *B14889392*

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Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in several key signaling pathways, including those for insulin and leptin.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins), PTP1B attenuates insulin signaling.[3][4] Similarly, it negatively regulates the leptin pathway by dephosphorylating Janus kinase 2 (JAK2).[3][4] Overexpression or increased activity of PTP1B is linked to insulin resistance, type 2 diabetes (T2DM), and obesity, making it a significant therapeutic target.[1][2][5] **Ptp1B-IN-18** is an orally active, mixed-type inhibitor of PTP1B, serving as a valuable chemical tool for studying the physiological and pathological roles of this enzyme.[6] This document provides detailed protocols and data for measuring the inhibitory activity of **Ptp1B-IN-18** against PTP1B.

PTP1B Signaling Pathways

PTP1B primarily exerts its influence by acting as a downregulator of crucial metabolic signaling cascades. In the insulin pathway, the binding of insulin to its receptor triggers autophosphorylation of the receptor, initiating a cascade that leads to glucose uptake. PTP1B dephosphorylates the activated insulin receptor and its substrates, effectively terminating the signal.[2][7] In the leptin pathway, PTP1B dephosphorylates JAK2, a key kinase activated by the leptin receptor, thereby inhibiting downstream signaling that regulates appetite and energy expenditure.[3][8]

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Quantitative Data for Ptp1B-IN-18

Ptp1B-IN-18 acts as a complete mixed-type inhibitor. The inhibitory constant (K_i) is a measure of the inhibitor's potency; a lower K_i value indicates a more potent inhibitor.

Compound	Target	Inhibition Type	K_i Value
Ptp1B-IN-18	PTP1B	Mixed-Type	35.2 μ M

Table 1: Inhibitory constant (K_i) for **Ptp1B-IN-18** against PTP1B. Data sourced from public databases.[6]

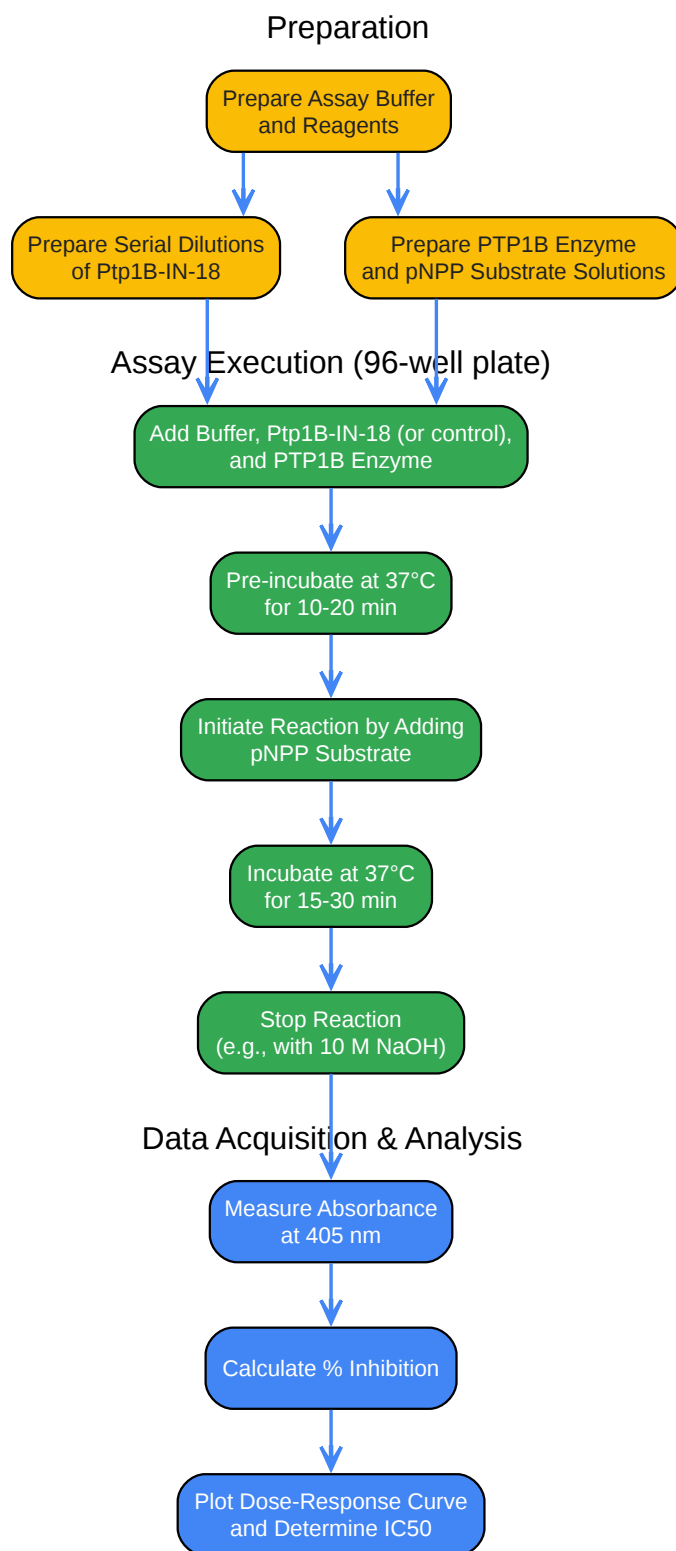
Experimental Protocols

In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol describes a colorimetric assay to determine the inhibitory activity of **Ptp1B-IN-18** against recombinant human PTP1B.

Principle of the Assay

The enzymatic activity of PTP1B is measured by its ability to dephosphorylate the substrate p-nitrophenyl phosphate (pNPP). This reaction yields p-nitrophenol (pNP), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[9][10] The rate of pNP formation is directly proportional to PTP1B activity. An inhibitor will decrease the rate of this reaction.



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Caption: Workflow for the in vitro PTP1B enzymatic inhibition assay.

Materials and Reagents

- Recombinant Human PTP1B (truncated, catalytically active domain)
- **Ptp1B-IN-18**
- p-Nitrophenyl Phosphate (pNPP)
- Tris-HCl
- Ethylenediaminetetraacetic acid (EDTA)
- Dithiothreitol (DTT)
- Sodium Hydroxide (NaOH)
- Dimethyl Sulfoxide (DMSO)
- 96-well clear, flat-bottom microplates
- Microplate reader capable of measuring absorbance at 405 nm
- Incubator set to 37°C

Reagent Preparation

- Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5): Prepare a buffer containing 25 mM Tris-HCl, 1 mM EDTA, and 1 mM DTT.[\[11\]](#) Adjust pH to 7.5. Store at 4°C.
- PTP1B Enzyme Stock: Reconstitute lyophilized PTP1B in assay buffer to a stock concentration of 0.1-0.5 mg/mL. Aliquot and store at -80°C. On the day of the assay, dilute the enzyme in assay buffer to the desired working concentration (e.g., 0.5-1.0 µg/mL).[\[9\]](#)[\[12\]](#)
- pNPP Substrate Solution (e.g., 2-4 mM): Dissolve pNPP in assay buffer to a final concentration of 2-4 mM. Prepare this solution fresh before use.[\[9\]](#)[\[10\]](#)
- **Ptp1B-IN-18** Stock Solution: Dissolve **Ptp1B-IN-18** in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

- Inhibitor Dilutions: Perform serial dilutions of the **Ptp1B-IN-18** stock solution in assay buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in all wells is consistent and low (e.g., $\leq 1\%$) to avoid affecting enzyme activity.[\[13\]](#)
- Stop Solution (10 M NaOH): Prepare a 10 M solution of NaOH. Handle with care.[\[10\]](#)

Assay Procedure

The following volumes are for a final reaction volume of 200 μL . Adjust as needed.

- Set up the Plate:
 - Blank Wells: 150 μL Assay Buffer + 10 μL DMSO + 40 μL pNPP solution.
 - Negative Control Wells (100% Activity): 130 μL Assay Buffer + 10 μL DMSO + 20 μL PTP1B enzyme.
 - Test Wells (Inhibitor): 130 μL Assay Buffer + 10 μL of **Ptp1B-IN-18** dilution + 20 μL PTP1B enzyme.
 - Positive Control (Optional): Use a known PTP1B inhibitor like sodium orthovanadate.[\[12\]](#)
- Pre-incubation: Add the buffer, inhibitor (or DMSO for control), and PTP1B enzyme solution to the appropriate wells of the 96-well plate. Mix gently.[\[10\]](#)
- Incubate the plate at 37°C for 10-20 minutes to allow the inhibitor to bind to the enzyme.[\[10\]](#)
[\[14\]](#)
- Initiate Reaction: Add 40 μL of the pNPP substrate solution to the negative control and test wells to start the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.[\[10\]](#)
- Stop Reaction: Terminate the reaction by adding 10 μL of 10 M NaOH to all wells. The high pH will denature the enzyme and stabilize the yellow color of the pNP product.[\[10\]](#)

- **Read Absorbance:** Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis

- **Correct for Blank:** Subtract the average absorbance of the blank wells from the absorbance of all other wells.
- **Calculate Percent Inhibition:** Use the following formula to calculate the percentage of PTP1B inhibition for each concentration of **Ptp1B-IN-18**:

$$\% \text{ Inhibition} = [1 - (\text{Absorbance of Test Well} / \text{Absorbance of Negative Control})] * 100$$

- **Determine IC50 Value:** The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (like GraphPad Prism or SigmaPlot) to fit the data and determine the IC50 value.^{[7][9]}

Conclusion

Ptp1B-IN-18 serves as a specific chemical probe for interrogating the function of PTP1B. The provided colorimetric assay is a robust, high-throughput compatible method for quantifying the inhibitory potency of **Ptp1B-IN-18** and other potential inhibitors. This allows researchers to investigate the downstream consequences of PTP1B inhibition in various cellular and disease models, furthering our understanding of its role in metabolism and oncology.

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